Sodium bisulfide dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

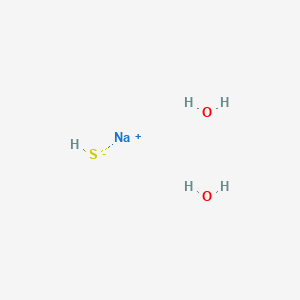

Sodium bisulfide dihydrate, also known as sodium hydrosulfide dihydrate, is a chemical compound with the formula NaHS·2H₂O. It is a colorless, crystalline solid that is highly soluble in water and has a strong odor of hydrogen sulfide. This compound is commonly used in various industrial processes, including the production of sulfur dyes and as a flotation agent in mining.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium bisulfide dihydrate is typically prepared by the half-neutralization of hydrogen sulfide (H₂S) with sodium hydroxide (NaOH). The reaction is as follows:

H2S+NaOH→NaHS+H2O

The resulting sodium bisulfide can then be crystallized to obtain the dihydrate form.

Industrial Production Methods: In industrial settings, this compound is produced by absorbing hydrogen sulfide gas into a sodium hydroxide solution. The process is carefully controlled to ensure the correct stoichiometry and to prevent the formation of sodium sulfide (Na₂S). The solution is then evaporated to crystallize the this compound.

Types of Reactions:

Oxidation: Sodium bisulfide can be oxidized to form sodium sulfate (Na₂SO₄).

Reduction: It can act as a reducing agent, converting certain metal ions to their lower oxidation states.

Substitution: Sodium bisulfide can undergo substitution reactions with alkyl halides to form thiols.

Common Reagents and Conditions:

Oxidation: Sodium bisulfide reacts with oxidizing agents such as hydrogen peroxide (H₂O₂) under mild conditions.

Reduction: It reduces metal ions in aqueous solutions, often in the presence of a catalyst.

Substitution: Reactions with alkyl halides typically occur in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Sodium sulfate (Na₂SO₄)

Reduction: Reduced metal species (e.g., Cu²⁺ to Cu⁺)

Substitution: Thiols (R-SH)

Applications De Recherche Scientifique

Sodium bisulfide dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiols and sulfides.

Biology: Sodium bisulfide is used in the study of sulfur metabolism and as a source of hydrogen sulfide in biological experiments.

Industry: Sodium bisulfide is used in the paper and pulp industry for the removal of lignin, in the textile industry for dyeing and bleaching, and in the mining industry as a flotation agent.

Mécanisme D'action

The primary mechanism by which sodium bisulfide exerts its effects is through the release of hydrogen sulfide (H₂S). Hydrogen sulfide acts as a signaling molecule in various biological systems, influencing processes such as vasodilation, neurotransmission, and inflammation. The molecular targets of hydrogen sulfide include ion channels, enzymes, and transcription factors, which are modulated through sulfhydration and other post-translational modifications.

Comparaison Avec Des Composés Similaires

Sodium sulfide (Na₂S): Unlike sodium bisulfide, sodium sulfide is less soluble in organic solvents and is used in different industrial applications.

Sodium bisulfate (NaHSO₄): This compound is an acid salt used primarily as a pH adjuster and cleaning agent.

Sodium metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, it differs in its chemical structure and applications.

Uniqueness: Sodium bisulfide dihydrate is unique in its ability to release hydrogen sulfide under mild conditions, making it a valuable reagent in both industrial and research settings. Its solubility and reactivity also distinguish it from other sulfur-containing compounds.

Propriétés

Numéro CAS |

12135-05-6 |

|---|---|

Formule moléculaire |

H5NaO2S |

Poids moléculaire |

92.10 g/mol |

Nom IUPAC |

sodium;sulfanide;dihydrate |

InChI |

InChI=1S/Na.2H2O.H2S/h;3*1H2/q+1;;;/p-1 |

Clé InChI |

FAMFBFJWKFYYLG-UHFFFAOYSA-M |

SMILES canonique |

O.O.[Na+].[SH-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.